9-Chlorobenzo[h]quinoline
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Overview
Description
9-Chlorobenzo[h]quinoline is a heterocyclic aromatic compound that features a fused ring structure consisting of a benzene ring and a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Chlorobenzo[h]quinoline typically involves the cyclization of 3-alkynyl-2-arylpyridines and quinolines. This process can be catalyzed by transition metals such as platinum (PtCl2) or by Brønsted acids like trifluoromethanesulfonic acid . Another method involves the Suzuki–Miyaura cross-coupling reaction, which forms aryl-aryl bonds starting from an aryl boronic acid and an aryl halide under palladium catalysis .
Industrial Production Methods: Industrial production of this compound may utilize multicomponent reactions (MCRs) due to their efficiency in combining complex structures from simple substrates in a one-pot reaction. This method is advantageous as it does not require the isolation of intermediate compounds, thus reducing waste and improving yield .
Chemical Reactions Analysis
Types of Reactions: 9-Chlorobenzo[h]quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by transition metals or other oxidizing agents.
Reduction: Typically involves the use of reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Commonly involves nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Transition metal catalysts or oxidizing agents.
Reduction: Reducing agents like LiAlH4.
Substitution: Nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of substituted quinolines .
Scientific Research Applications
9-Chlorobenzo[h]quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits biological activities such as antioxidant, anticancer, and antimicrobial properties.
Medicine: Potential therapeutic agent due to its bioactive properties.
Industry: Used as a corrosion inhibitor for metals and alloys.
Mechanism of Action
The mechanism of action of 9-Chlorobenzo[h]quinoline involves its interaction with various molecular targets and pathways. For instance, it can act as an inhibitor of enzymes or receptors involved in oxidative stress, cancer cell proliferation, and microbial growth. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Benzo[h]quinoline: Shares a similar fused ring structure but lacks the chlorine atom.
Benzo[c]acridine: Another heterocyclic compound with a similar core structure but different functional groups.
Uniqueness: 9-Chlorobenzo[h]quinoline is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for the development of new therapeutic agents and industrial applications .
Properties
Molecular Formula |
C13H8ClN |
---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
9-chlorobenzo[h]quinoline |
InChI |
InChI=1S/C13H8ClN/c14-11-6-5-9-3-4-10-2-1-7-15-13(10)12(9)8-11/h1-8H |
InChI Key |
IFHMEBGDTZYVDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C(C=C2)C=CC(=C3)Cl)N=C1 |
Origin of Product |
United States |
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